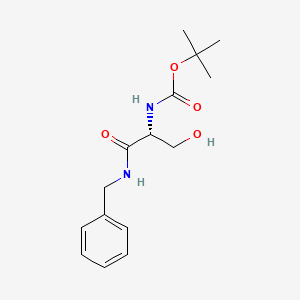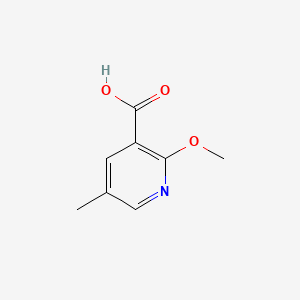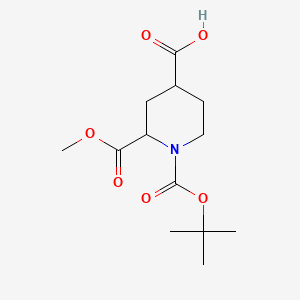
1-(Tert-butoxycarbonyl)-2-(methoxycarbonyl)piperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(Tert-butoxycarbonyl)-2-(methoxycarbonyl)piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C13H21NO6 . It is used for research purposes .
Molecular Structure Analysis
The molecular weight of “1-(Tert-butoxycarbonyl)-2-(methoxycarbonyl)piperidine-4-carboxylic acid” is 229.27 g/mol . The molecular structure of this compound is complex, with multiple functional groups including a tert-butoxycarbonyl group, a methoxycarbonyl group, and a carboxylic acid group .Physical And Chemical Properties Analysis
The compound is a white crystalline powder . It has a predicted density of 1.164±0.06 g/cm3 . The compound has a melting point of 148-153°C, a boiling point of 353.2°C at 760 mmHg, and a flash point of 167.4°C . It is insoluble in water .Aplicaciones Científicas De Investigación
Intermediate for Medicinal Chemistry
Another application is in medicinal chemistry, where it acts as a key intermediate for various synthetic routes. For example, it has been used in the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a crucial intermediate of Vandetanib, a cancer medication. The synthesis involved acylation, sulfonation, and substitution steps, starting from piperidin-4-ylmethanol, with a total yield of 20.2% (Wang et al., 2015).
Synthesis of Heterocyclic Compounds
This compound is also instrumental in the synthesis of heterocyclic compounds. The reduction of N-methoxycarbonyl and N-benzoxycarbonyl derivatives of methyl esters of various amino acids, including pipecolic acid, with NaBH4 in tert-butanol/methanol, leads to products like bicyclic urethanes and oxazolidines. This showcases its role in generating complex molecular architectures useful in various chemical studies (Nurdinov et al., 1993).
Peptide Research
In peptide research, the compound has been used to create dipeptides, such as in the synthesis of Boc-D-Ala-L-Pip-NH(i)Pr, a dipeptide containing pipecolic acid (piperidine-2-carboxylic acid), which adopts a type II' beta-turn conformation. This application is crucial for understanding peptide structure and function (Didierjean et al., 2002).
Safety And Hazards
The compound is classified as an irritant, with risk codes R36/37/38 indicating that it is irritating to eyes, respiratory system, and skin . In case of contact with eyes, it is recommended to rinse immediately with plenty of water and seek medical advice. Suitable gloves and eye/face protection should be worn when handling this compound .
Direcciones Futuras
Propiedades
IUPAC Name |
2-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO6/c1-13(2,3)20-12(18)14-6-5-8(10(15)16)7-9(14)11(17)19-4/h8-9H,5-7H2,1-4H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZOZPSOJLQFGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C(=O)OC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678355 |
Source


|
| Record name | 1-(tert-Butoxycarbonyl)-2-(methoxycarbonyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butoxycarbonyl)-2-(methoxycarbonyl)piperidine-4-carboxylic acid | |
CAS RN |
1255666-29-5 |
Source


|
| Record name | 1,2,4-Piperidinetricarboxylic acid, 1-(1,1-dimethylethyl) 2-methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255666-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(tert-Butoxycarbonyl)-2-(methoxycarbonyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



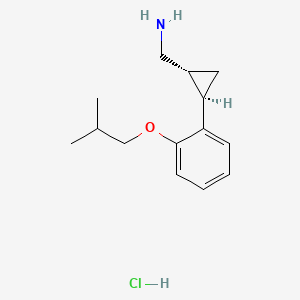

![5-(Trifluoromethyl)-[2,3'-bipyridin]-5'-amine](/img/structure/B571786.png)

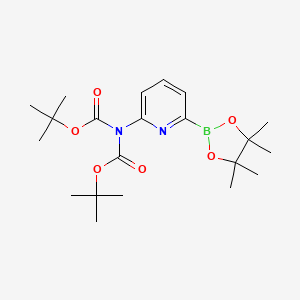
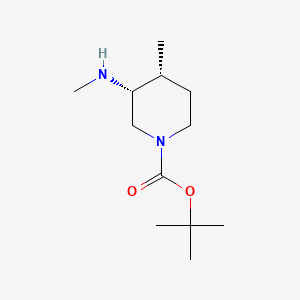
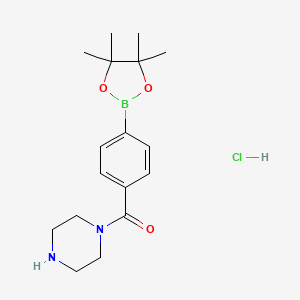
![4-Chloro-2-methylfuro[3,2-d]pyrimidine](/img/structure/B571797.png)
![4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B571798.png)

